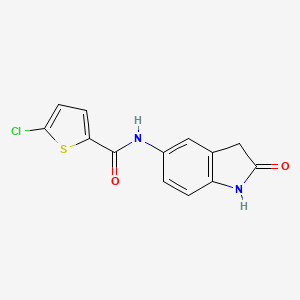![molecular formula C23H21N3O5S B2609097 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922011-74-3](/img/structure/B2609097.png)
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a dibenzo-oxazepine core structure. This compound is of interest due to its potential pharmacological properties, particularly in the context of central nervous system disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
Formation of the Dibenzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-oxazepine core. This can be achieved through the reaction of 2-aminodiphenyl ether with phosgene or similar reagents under controlled conditions.
Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the dibenzo-oxazepine core
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Final Coupling with Isobutyramide: The final step involves coupling the intermediate with isobutyramide under amide bond-forming conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazepine ring or the sulfamoyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving sulfamoyl derivatives.
Medicine: Due to its structural similarity to known pharmacophores, it may be investigated for its potential therapeutic effects, particularly in treating central nervous system disorders.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The exact mechanism of action of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in central nervous system pathways. The compound may modulate the activity of these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but differs in the heteroatoms present in the ring.
Quetiapine: A well-known antipsychotic that also features a dibenzo-oxazepine core but with different substituents.
Uniqueness
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its sulfamoyl and isobutyramide groups, in particular, may contribute to its unique interactions with biological targets.
Propriétés
IUPAC Name |
2-methyl-N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14(2)22(27)24-15-7-10-17(11-8-15)32(29,30)26-16-9-12-20-18(13-16)23(28)25-19-5-3-4-6-21(19)31-20/h3-14,26H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXCDQUJIZPWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2609015.png)
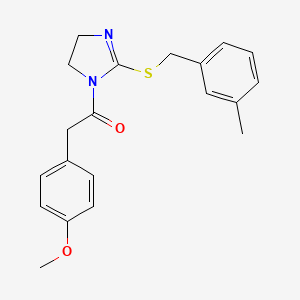

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)
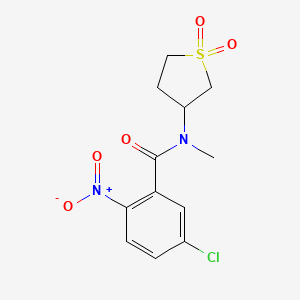
![N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2609028.png)
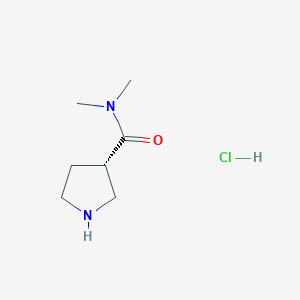
![6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole](/img/structure/B2609030.png)
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)
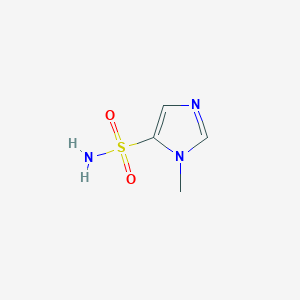
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)
![N-butyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2609035.png)
